Cas no 132561-36-5 ((4S)-chroman-4-ol)

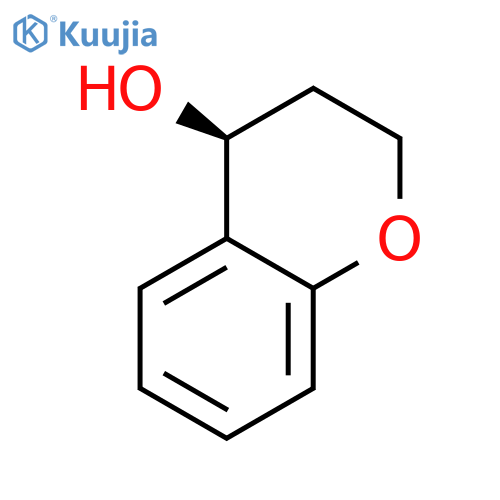

(4S)-chroman-4-ol structure

商品名:(4S)-chroman-4-ol

CAS番号:132561-36-5

MF:C9H10O2

メガワット:150.174502849579

CID:2855785

(4S)-chroman-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-5G |

(4S)-chroman-4-ol |

132561-36-5 | 95% | 5g |

¥ 12,434.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-10G |

(4S)-chroman-4-ol |

132561-36-5 | 95% | 10g |

¥ 20,724.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-100MG |

(4S)-chroman-4-ol |

132561-36-5 | 95% | 100MG |

¥ 1,036.00 | 2023-04-07 | |

| Enamine | EN300-69614-0.25g |

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol |

132561-36-5 | 91% | 0.25g |

$431.0 | 2023-02-12 | |

| 1PlusChem | 1P0011AH-500mg |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 500mg |

$902.00 | 2023-12-22 | |

| 1PlusChem | 1P0011AH-50mg |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 50mg |

$303.00 | 2023-12-22 | |

| A2B Chem LLC | AA47529-50mg |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 50mg |

$248.00 | 2024-04-20 | |

| Aaron | AR0011IT-1g |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 1g |

$1223.00 | 2023-12-16 | |

| Aaron | AR0011IT-50mg |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 50mg |

$303.00 | 2023-12-16 | |

| A2B Chem LLC | AA47529-5g |

2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |

132561-36-5 | 91% | 5g |

$2693.00 | 2024-04-20 |

(4S)-chroman-4-ol 関連文献

-

Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298

132561-36-5 ((4S)-chroman-4-ol) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132561-36-5)(4S)-chroman-4-ol

清らかである:99%

はかる:1g

価格 ($):564.0